An In-Depth Technical Guide to 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is a substituted aromatic diamine that serves as a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom and a methyl group onto the phenylenediamine scaffold offers unique properties that are increasingly leveraged in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group provides a point of steric and electronic differentiation.[1] This guide provides a comprehensive overview of the basic properties, synthesis, and applications of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride, with a focus on its utility in the synthesis of fluorinated benzimidazoles and other heterocyclic systems of pharmaceutical interest.
Core Properties
While extensive experimental data for 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is not widely available in the public domain, its core properties can be summarized from supplier information and extrapolated from closely related compounds.
| Property | Value | Source |
| Molecular Formula | C7H10ClFN2 | [2] |
| Molecular Weight | 176.62 g/mol | [2] |
| CAS Number | 1161426-63-6 | [2] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |
| Melting Point | Not reported |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride.
Experimental Protocol (Adapted from a similar synthesis)
Step 1: Acetylation and Nitration of 3-Fluoro-2-methylaniline
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Dissolve 3-Fluoro-2-methylaniline in acetic anhydride.
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Cool the mixture in an ice bath.
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Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining a low temperature to control the exothermic reaction and regioselectivity.
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After the reaction is complete, pour the mixture into ice water to precipitate the N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide.
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Filter, wash with water, and dry the solid product.
Step 2: Hydrolysis of the Acetamide
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Reflux the N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide in an acidic or basic solution to hydrolyze the acetyl group.
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Cool the reaction mixture and neutralize to precipitate the 3-Fluoro-2-methyl-6-nitroaniline.
-
Filter, wash, and dry the product.
Step 3: Reduction of the Nitro Group
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Dissolve the 3-Fluoro-2-methyl-6-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.
-
Perform a reduction of the nitro group. Common methods include catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).[3]
-
Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure to obtain the crude 4-Fluoro-3-methylbenzene-1,2-diamine.
Step 4: Formation of the Hydrochloride Salt
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Dissolve the crude 4-Fluoro-3-methylbenzene-1,2-diamine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrogen chloride in the same or another anhydrous solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove any remaining impurities, and dry under vacuum.
Spectroscopic Characterization (Predicted)
While experimental spectra for 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride are not available in the searched literature, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.
¹H NMR:
-
Aromatic Protons: Two doublets or multiplets in the aromatic region (approx. 6.5-7.5 ppm), showing coupling to each other and to the fluorine atom.
-
Amine/Ammonium Protons: Broad signals that may be exchangeable with D₂O. The chemical shift will be highly dependent on the solvent and concentration.
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Methyl Protons: A singlet in the aliphatic region (approx. 2.0-2.5 ppm).
¹³C NMR:
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Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.
-
Methyl Carbon: A single peak in the aliphatic region (approx. 10-20 ppm).
Mass Spectrometry (for the free base):
-
The mass spectrum of the free base (C₇H₉FN₂) would be expected to show a molecular ion peak (M⁺) at m/z = 140.07.
Applications in Pharmaceutical Synthesis
The primary utility of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is as a precursor for the synthesis of complex heterocyclic molecules, most notably fluorinated benzimidazoles.[4][5] The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6]
Synthesis of Fluorinated Benzimidazoles
The condensation of o-phenylenediamines with carboxylic acids or their derivatives is a standard method for constructing the benzimidazole ring system.
Caption: General reaction for the synthesis of fluorinated benzimidazoles.
This reaction is versatile, allowing for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core by choosing the appropriate carboxylic acid. The resulting fluorinated benzimidazoles are of significant interest in drug discovery programs targeting a range of therapeutic areas, including antivirals, antifungals, and anticancer agents.[4]
Safety and Handling
Based on the available safety data for 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride and related compounds, the following precautions should be taken:
-
Hazard Statements: May be harmful if swallowed or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Quality Control and Analytical Methods
The purity of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is crucial for its successful application in multi-step syntheses. While specific methods for this compound are not detailed, standard analytical techniques for aromatic amines can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for assessing the purity of aromatic amines and for monitoring reaction progress. A reverse-phase column with a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid) is a typical starting point.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the free base, GC-MS can be used to confirm the identity and purity. Derivatization may be necessary to improve the chromatographic properties of the polar amine groups.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to assess the purity by looking for signals from residual solvents or other impurities.
Conclusion
4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor to fluorinated benzimidazoles and other heterocyclic systems allows for the synthesis of novel compounds with potentially enhanced pharmacological properties. While a comprehensive public dataset on its physical and spectral properties is currently lacking, this guide provides a foundational understanding of its characteristics and applications based on available information and logical scientific extrapolation. Further research and publication of experimental data for this compound would be of great benefit to the scientific community.
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What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? (n.d.). FAQ. Retrieved January 20, 2026, from [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]
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4-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 164584. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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